molecular formula C12H8ClFO2S B1612385 3'-Fluoro-biphenyl-4-sulfonyl chloride CAS No. 939761-07-6

3'-Fluoro-biphenyl-4-sulfonyl chloride

Cat. No. B1612385
M. Wt: 270.71 g/mol
InChI Key: OAUCSSDUDDQKLW-UHFFFAOYSA-N
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Description

3’-Fluoro-biphenyl-4-sulfonyl chloride is a chemical compound with the molecular formula C12H8ClFO2S . It is a part of the Thermo Scientific Chemicals product portfolio .


Molecular Structure Analysis

The molecular structure of 3’-Fluoro-biphenyl-4-sulfonyl chloride consists of 12 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 2 oxygen atoms, and 1 sulfur atom . The exact structure can be represented by the SMILES string: FC1=CC=C (C=C1)C1=CC=C (C=C1)S (Cl) (=O)=O .


Chemical Reactions Analysis

While specific chemical reactions involving 3’-Fluoro-biphenyl-4-sulfonyl chloride are not available, sulfonyl chlorides are generally known to undergo electrophilic aromatic substitution . They can act as electrophiles, reacting with nucleophiles to form a variety of products .

Safety And Hazards

Sulfonyl chlorides, including 3’-Fluoro-biphenyl-4-sulfonyl chloride, can cause severe skin burns and eye damage . They may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

4-(3-fluorophenyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFO2S/c13-17(15,16)12-6-4-9(5-7-12)10-2-1-3-11(14)8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUCSSDUDDQKLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585798
Record name 3'-Fluoro[1,1'-biphenyl]-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Fluoro-biphenyl-4-sulfonyl chloride

CAS RN

939761-07-6
Record name 3'-Fluoro[1,1'-biphenyl]-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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